molecular formula C8H8BrN3OS B2458239 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 438229-59-5

5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2458239
CAS No.: 438229-59-5
M. Wt: 274.14
InChI Key: VWXLWAPMMCTJOH-UHFFFAOYSA-N
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Description

5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of a brominated furan ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the bromination of a furan derivative followed by the formation of the triazole ring. One common method involves the bromination of 5-bromo-2-furoic acid, which is then reacted with ethyl hydrazine to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The brominated furan ring may also interact with biological membranes, altering their properties and functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-furyl)quinoxaline
  • 3-(5-Bromo-2-furyl)-2-quinoxalone
  • 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid

Uniqueness

5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a brominated furan ring and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3OS/c1-2-12-7(10-11-8(12)14)5-3-4-6(9)13-5/h3-4H,2H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXLWAPMMCTJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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